molecular formula C22H15Cl3N2O2 B2651530 (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 477853-30-8

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No. B2651530
CAS RN: 477853-30-8
M. Wt: 445.72
InChI Key: PGPFQMGQQHDTEA-QLYXXIJNSA-N
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Description

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C22H15Cl3N2O2 and its molecular weight is 445.72. The purity is usually 95%.
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Scientific Research Applications

Molecular Packing and Phase Transition

The study by Alamro et al. (2021) explored the mesomorphic properties of two laterally di-substituted derivatives, focusing on their molecular packing, phase transitions, and geometrical parameters. The research utilized various techniques like NMR, FT-IR spectroscopy, and differential scanning calorimetry to examine the phase transitions. The findings highlighted that the orientations and positions of lateral groups significantly influence molecular packing, revealing that these derivatives are non-mesomorphic. The study contributes to understanding the molecular structures and phase behavior of Schiff base derivatives (Alamro et al., 2021).

Synthetic Approaches and Tautomerism

Brandsma et al. (1998) demonstrated a novel one-pot synthesis of compounds like 2-N-methylamino-3-methoxythiophene, showing the equilibrium with their imino tautomers. This research provides insights into the amino-imino tautomerism, contributing to the understanding of the chemical behavior and synthetic pathways of similar compounds (Brandsma et al., 1998).

properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-[(3,4-dichlorophenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O2/c23-16-8-5-14(6-9-16)13-29-26-21-17-3-1-2-4-20(17)27(22(21)28)12-15-7-10-18(24)19(25)11-15/h1-11H,12-13H2/b26-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPFQMGQQHDTEA-QLYXXIJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOCC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OCC3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

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